4-tert-Butyl-2-phenylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15778. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

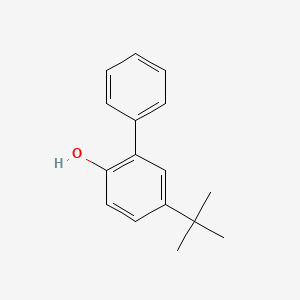

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPYKRAEQZVXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206409 | |

| Record name | 2-Biphenylol, 5-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-92-4 | |

| Record name | 5-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-1,1'-biphenyl-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylol, 5-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-1,1'-BIPHENYL-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7I79E8GJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butyl-2-phenylphenol: Structure, Isomerism, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-phenylphenol, a substituted biphenyl compound with significant potential in research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, explores its isomerism, outlines a robust synthetic pathway with detailed protocols, and discusses its potential applications grounded in established principles of medicinal chemistry.

Introduction: The Architectural Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its semi-rigid nature allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets.[1][2] The introduction of substituents, such as the sterically demanding tert-butyl group, provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The tert-butyl group can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, increase lipophilicity to improve membrane permeability, and lock molecular conformations to enhance receptor selectivity.[3][4][5]

This guide focuses on a specific embodiment of these principles: this compound (CAS No. 577-92-4).[6] We will explore its chemical identity, delineate a practical synthetic route, and contextualize its potential utility within the landscape of modern drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the C4 position (para to the hydroxyl group) and a phenyl group at the C2 position (ortho to the hydroxyl group). This specific arrangement dictates its electronic and steric profile.

The table below summarizes key physicochemical properties of the parent compound, 4-tert-butylphenol, which serves as a common starting material, and the key intermediate, 2-Bromo-4-tert-butylphenol. Data for the final product is limited and largely predicted.

| Property | 4-tert-Butylphenol | 2-Bromo-4-tert-butylphenol | This compound |

| CAS Number | 98-54-4[7] | 2198-66-5 | 577-92-4[6] |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃BrO | C₁₆H₁₈O |

| Molecular Weight | 150.22 g/mol | 229.11 g/mol | 226.31 g/mol (Calculated) |

| Appearance | White solid | White powder[8] | N/A (Predicted solid) |

| Melting Point | 99.5 °C[7] | N/A | N/A |

| Boiling Point | 239.8 °C[7] | N/A | N/A |

| pKa | 10.16[9] | N/A | N/A (Predicted ~10) |

| LogP (Predicted) | 3.3[9] | 3.9[10] | ~4.8 (Calculated) |

Part 2: Isomerism in Substituted Phenylphenols

Positional isomerism is a key consideration for this molecular scaffold. The relative positions of the hydroxyl, tert-butyl, and phenyl groups on the aromatic ring give rise to several structural isomers, each with potentially distinct biological activities and physicochemical properties. The synthesis of the target molecule often results in a mixture of these isomers, necessitating robust analytical and purification methods.

The primary isomeric byproduct expected from a synthesis starting with 4-tert-butylphenol would be the result of substitution at the alternative ortho position (C2 vs. C6). However, direct phenylation is challenging. A more controlled synthesis, as detailed below, significantly minimizes the formation of such isomers. The most relevant isomer for comparative purposes is 2-tert-Butyl-4-phenylphenol , where the positions of the two substituent groups are swapped.

Part 3: Synthesis and Purification

A robust and controlled synthesis of this compound is best achieved through a two-step process involving the regioselective bromination of a readily available precursor followed by a palladium-catalyzed cross-coupling reaction. This approach offers superior control over regiochemistry compared to direct Friedel-Crafts phenylation.

Protocol 1: Synthesis of 2-Bromo-4-tert-butylphenol (Intermediate)

Causality: This step utilizes electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. Since the para position is blocked by the bulky tert-butyl group, bromination occurs selectively at one of the ortho positions (C2 or C6).[3] Using a non-polar solvent like dichloromethane (CH₂Cl₂) and controlling the stoichiometry of bromine (Br₂) minimizes over-bromination.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) in dry dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred phenol solution over 30-60 minutes. The red-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-4-tert-butylphenol.[8]

Protocol 2: Suzuki-Miyaura Coupling to Synthesize this compound

Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst.[11] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[12] A mixed solvent system like n-propanol/water is often used to dissolve both the organic substrates and the inorganic base.

Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-Bromo-4-tert-butylphenol (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium hydroxide (KOH).[13]

-

Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).[14]

-

Solvent and Degassing: Add the solvent system (e.g., n-propanol and water, 3:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate this compound.

Protocol 3: Analytical Separation of Isomers by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating structurally similar isomers. For substituted phenols, reversed-phase chromatography is effective. Stationary phases with alternative selectivity, such as biphenyl or pentafluorophenyl (PFP) columns, often provide superior resolution for positional isomers compared to standard C18 columns due to unique π-π and dipole-dipole interactions.[1][5]

Methodology:

-

System: A standard HPLC or UHPLC system with a UV detector.

-

Column: A reversed-phase column with enhanced selectivity for aromatic compounds (e.g., Thermo Scientific™ Hypersil GOLD™ VANQUISH™ PFP or a Kinetex Biphenyl column).[1][5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with a high percentage of Mobile Phase A (e.g., 70%).

-

Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm or 280 nm.

-

Analysis: The different isomers will exhibit distinct retention times, allowing for their separation and quantification.

Part 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous compounds.[15][16]

¹H NMR Spectroscopy:

-

tert-Butyl Protons: A sharp singlet integrating to 9H, typically in the range of δ 1.2-1.4 ppm.

-

Aromatic Protons (Phenol Ring): Three protons exhibiting doublet or doublet of doublets splitting patterns in the δ 6.8-7.4 ppm region. The proton ortho to the hydroxyl group will likely be the most downfield.

-

Aromatic Protons (Phenyl Group): A multiplet integrating to 5H in the δ 7.2-7.6 ppm region.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 4.5-6.0 ppm.

¹³C NMR Spectroscopy:

-

tert-Butyl Carbons: Two signals; a quaternary carbon around δ 34-35 ppm and the methyl carbons around δ 31-32 ppm.

-

Aromatic Carbons: Multiple signals in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbons attached to the other substituents.

Mass Spectrometry:

-

Molecular Ion (M⁺): An intense peak corresponding to the molecular weight (m/z ≈ 226).

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from the tert-butyl moiety, leading to a stable benzylic cation (m/z ≈ 211).

Part 5: Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure embodies two key motifs widely exploited in medicinal chemistry, suggesting significant potential.

-

Metabolic Stability and Pharmacokinetics: The tert-butyl group is frequently incorporated into drug candidates to act as a "metabolic shield."[3] By sterically blocking adjacent sites, it can prevent CYP450-mediated oxidation, a common route of drug metabolism.[4][17] This can lead to an increased half-life, reduced clearance, and improved oral bioavailability. Its lipophilic nature also helps in modulating the overall LogP of a molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Privileged Biphenyl Scaffold: The biphenyl core is a cornerstone of modern drug design, found in drugs targeting a vast array of biological systems.[1][2] It is present in angiotensin II receptor blockers (e.g., Valsartan), non-steroidal anti-inflammatory drugs, and novel anticancer agents.[18] The scaffold acts as a rigid anchor, allowing for the precise positioning of pharmacophoric elements to interact with receptor binding pockets. Recent research has highlighted the use of biphenyl scaffolds in developing inhibitors for challenging targets like the PD-1/PD-L1 immune checkpoint and modulators for NMDA receptors in the central nervous system.[19][20]

The combination of these two features in this compound makes it an attractive starting point or fragment for the synthesis of novel bioactive compounds. It provides a platform where the phenyl group can be further functionalized to engage a target protein, while the tert-butyl group helps ensure favorable pharmacokinetic properties.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its structure is a compelling amalgamation of a privileged biphenyl scaffold and a pharmacokinetic-modulating tert-butyl group. Understanding its isomerism and employing controlled synthetic strategies, such as the detailed bromination and Suzuki-Miyaura coupling pathway, are crucial for accessing this compound in high purity. While its direct biological applications are yet to be fully explored, its structural motifs provide a strong rationale for its use as a building block in the design of next-generation therapeutics with enhanced stability and targeted activity.

References

- Gaspari, M., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 19, 2939-2953.

- National Center for Biotechnology Information (2024). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- National Center for Biotechnology Information. (n.d.). 2-Butyl-4-(4-tert-butylphenyl)phenol. PubChem.

- Gaspari, M., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. ResearchGate.

- Gomes, P. A. C., et al. (2023). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Scientific Reports.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- Wikipedia. (n.d.). 4-tert-Butylphenol.

- Wipf, P., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem.

- Pharmaffiliates. (n.d.). 2,6-Di-tert-butyl-4-phenylphenol.

- Costas, M., et al. (2022). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.

- Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4.

- Bian, J., et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). 4-Tert-Butyl-2-Methylphenol. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.

- Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.

- Smith, K., et al. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education.

- National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-ethylphenol. PubChem.

- The Good Scents Company. (n.d.). 4-tert-butyl phenol.

- National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol-d18. PubChem.

- Supporting Information for relevant publication. (n.d.).

- PubChemLite. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem.

- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- Mekky, A. E. M. (2016). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.

- SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts.

- ATB (Automated Topology Builder). (n.d.). 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 577-92-4 [amp.chemicalbook.com]

- 7. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum [chemicalbook.com]

- 16. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]

- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 4-tert-Butyl-2-phenylphenol

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-phenylphenol

Introduction

This compound is a substituted biphenyl derivative characterized by a phenol group, a phenyl substituent at the ortho position, and a tert-butyl group at the para position. This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, including ligands for catalysis, specialized polymers, and potentially as a building block in the development of pharmaceutical agents. Its properties are dictated by the interplay of the bulky, electron-donating tert-butyl group, the sterically demanding ortho-phenyl ring, and the reactive hydroxyl group. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of this compound involves a two-step sequence: first, the regioselective alkylation of phenol to install the para-tert-butyl group, followed by the introduction of the ortho-phenyl group via a cross-coupling reaction. This approach offers excellent control over the substitution pattern, minimizing the formation of undesired isomers.

Part 1: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation

The initial step involves the synthesis of the key intermediate, 4-tert-butylphenol. This is classically achieved through the Friedel-Crafts alkylation of phenol using an alkylating agent such as isobutene or tert-butyl alcohol in the presence of an acid catalyst.[1][2]

Causality and Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The acid catalyst protonates the alkylating agent (isobutylene) to generate a stable tertiary carbocation (the tert-butyl cation).[3] This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group is a strongly activating, ortho-, para-directing group.[4] However, due to the significant steric hindrance of the bulky tert-butyl group, substitution occurs preferentially at the less hindered para-position, leading to 4-tert-butylphenol as the major product.[5] A smaller amount of the ortho-isomer, 2-tert-butylphenol, is typically formed as a side product.[1]

Experimental Protocol: Acid-Catalyzed Alkylation of Phenol

-

Materials: Phenol, tert-butyl alcohol (or a source of isobutylene), acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an ion-exchange resin), and an appropriate solvent (e.g., hexanes or the reaction can be run neat).[2][6]

-

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, charge phenol and the chosen solvent (if any).

-

Begin stirring and heat the mixture to the desired reaction temperature (typically 40-80 °C).

-

Slowly add the acid catalyst to the mixture.

-

Add the alkylating agent (tert-butyl alcohol) dropwise over a period of 1-2 hours, carefully controlling the reaction temperature as the alkylation is exothermic.

-

After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an appropriate base (e.g., sodium bicarbonate solution).

-

Perform a workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.

-

The crude product can be purified by vacuum distillation or recrystallization to separate the desired 4-tert-butylphenol from the 2-tert-butylphenol isomer and any unreacted starting material.

-

Data Presentation: Alkylation of Phenol

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for 4-tert-Butylphenol (%) | Reference |

| Phosphorus Pentoxide | tert-Butyl Alcohol | 90 | 50 - 74 | 40 - 70 | [2] |

| Ionic Liquid | tert-Butyl Alcohol | 80 | ~80 | >50 | [7] |

| Boron Trifluoride Etherate | Isobutylene | 40 - 45 | High | High | [6] |

| Zeolites/Pillared Clays | tert-Butyl Alcohol | 150-250 (Vapor Phase) | Variable | Variable |

Diagram: Friedel-Crafts Alkylation Workflow

Caption: Workflow for the synthesis of 4-tert-butylphenol.

Part 2: ortho-Phenylation via Suzuki-Miyaura Cross-Coupling

With 4-tert-butylphenol in hand, the final step is to introduce a phenyl group at the ortho-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly versatile method for this transformation, prized for its mild conditions and tolerance of a wide range of functional groups, including the phenolic hydroxyl.[8][9]

Causality and Mechanistic Insight: The direct coupling of phenols can be challenging. A common and robust strategy involves converting the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf). This is achieved by reacting the phenol with triflic anhydride. The resulting aryl triflate can then be readily coupled with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[10]

The catalytic cycle involves three key steps:[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) complex.

-

Transmetalation: The organoboron species (activated by the base) transfers its phenyl group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Triflation and Suzuki-Miyaura Coupling

-

Step A: Synthesis of 4-tert-butylphenyl trifluoromethanesulfonate

-

Dissolve 4-tert-butylphenol (1.0 equiv) in a dry, inert solvent like dichloromethane or THF in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equiv).

-

Add trifluoromethanesulfonic anhydride (triflic anhydride, 1.1 equiv) dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

-

Quench the reaction with water and perform a standard extractive workup. The crude aryl triflate is often pure enough for the next step or can be purified by column chromatography.

-

-

Step B: Suzuki-Miyaura Cross-Coupling

-

To an oven-dried flask, add the aryl triflate from Step A (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), a suitable ligand if required (e.g., SPhos, XPhos) (2-10 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[8]

-

Seal the flask and purge with an inert atmosphere (N₂ or Ar).

-

Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water.[8]

-

Heat the reaction mixture with vigorous stirring to the desired temperature (commonly 80-110 °C) for 2-24 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Alternative Synthetic Pathway: Alkylation of 2-Phenylphenol

An alternative route involves starting with commercially available 2-phenylphenol and performing a Friedel-Crafts alkylation to introduce the tert-butyl group.[12][13]

Rationale and Challenges: This approach reverses the order of the steps. While seemingly more direct, it presents a significant challenge in regioselectivity. The starting material, 2-phenylphenol, has two activating groups: the hydroxyl (-OH) and the phenyl (-C₆H₅) group. The powerful -OH group directs incoming electrophiles to its ortho and para positions (C4 and C6). The phenyl group is a weaker activator. Therefore, alkylation will be directed primarily by the hydroxyl group, leading to a mixture of two main products: the desired this compound and the isomeric 6-tert-Butyl-2-phenylphenol. Separating these structurally similar isomers can be difficult and would likely result in a lower overall yield of the target molecule, making this route less efficient for targeted synthesis.

Diagram: Regioselectivity in 2-Phenylphenol Alkylation

Caption: Potential outcomes of alkylating 2-phenylphenol.

Purification and Characterization

Final purification of this compound, regardless of the synthetic route, is typically achieved using standard laboratory techniques.

-

Chromatography: Silica gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for separating the final product from unreacted starting materials, catalyst residues, and isomeric byproducts.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the tert-butyl protons, the aromatic protons on both rings, and the phenolic proton.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₈O, MW = 226.31 g/mol ).[14]

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably a broad O-H stretch for the phenol group.[14]

-

Conclusion

The synthesis of this compound is most effectively and strategically accomplished through a two-step process. This involves an initial Friedel-Crafts alkylation of phenol to produce 4-tert-butylphenol with high regioselectivity, followed by a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the ortho-phenyl group. This pathway provides superior control over isomer formation compared to the alternative of alkylating 2-phenylphenol. The methodologies described herein are grounded in well-established organic chemistry principles and offer reliable routes for researchers and drug development professionals to access this valuable chemical intermediate.

References

- 2-Phenylphenol - Wikipedia. (n.d.).

- 2-Phenylphenol synthesis. (n.d.). ChemicalBook.

- Friedel–Crafts reaction of phenol. (n.d.). ECHEMI.

- Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC.

- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). National Institutes of Health (NIH).

- What are the applications and production methods of 2-Phenylphenol? (2022). Guidechem.

- 2-Phenylphenol 99 90-43-7. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.

- Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange.

- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI.

- Regiospecific Synthesis of Ortho Substituted Phenols. (2011). Ravindra Kotha Balasainath.

- What are the properties and applications of 4-tert-Butylphenol? (n.d.). Guidechem.

- 4-tert-Butylphenol - Wikipedia. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Industrial Applications of 4-Tert-Butylphenol: From Resins to Antioxidants. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Synthesis of p-tert.-butyl phenol. (n.d.). PrepChem.com.

- tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites. (2005). Catalysis Communications.

- WO2018073835A1 - A process for the preparation of tertiary butyl phenol. (n.d.). Google Patents.

- Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation. (n.d.). Benchchem.

- Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. (n.d.).

- Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols. (n.d.). Benchchem.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

Sources

- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 2. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. ijarse.com [ijarse.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 13. Page loading... [wap.guidechem.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of 4-tert-Butyl-2-phenylphenol

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-tert-Butyl-2-phenylphenol is a substituted phenolic compound with potential applications in various chemical and pharmaceutical fields. Its efficacy, formulation, and environmental fate are intrinsically linked to its solubility and stability characteristics. This guide provides a comprehensive framework for characterizing these critical properties. Due to the limited publicly available data for this specific isomer, this document focuses on the underlying scientific principles and robust experimental methodologies required to generate reliable data. It serves as a practical manual for researchers, detailing predictive principles based on molecular structure, standardized protocols for solubility and stability testing, and validated analytical techniques for quantification.

Introduction: The Imperative of Physicochemical Characterization

This compound belongs to the broad class of alkylated phenols, compounds utilized as intermediates in the synthesis of antioxidants, resins, and other specialty chemicals. In the context of drug development, understanding the solubility and stability of a molecule is not merely a regulatory requirement but a fundamental cornerstone of successful formulation. Solubility dictates bioavailability and the choice of delivery vehicle, while stability determines a product's shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1]

This guide addresses the scarcity of specific data for this compound by providing the scientific rationale and detailed protocols to empower researchers to conduct these vital assessments in-house.

Molecular Structure and Predicted Physicochemical Behavior

The solubility and stability of an organic molecule are direct consequences of its structure. By dissecting the functional groups of this compound, we can form educated hypotheses about its behavior, which in turn informs experimental design.

Key Structural Features:

-

Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and capable of donating a hydrogen bond. This confers some potential for solubility in polar, protic solvents. The acidity means that its aqueous solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble phenolate anion.[2][3]

-

Phenyl (-C₆H₅) Group: The aromatic ring is non-polar and hydrophobic, contributing to the molecule's overall lipophilicity.

-

tert-Butyl (-(CH₃)₃) Group: This bulky, non-polar alkyl group significantly increases the molecule's lipophilicity and steric hindrance. It is expected to decrease aqueous solubility compared to unsubstituted phenol.[4]

Predicted Properties:

-

Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic character of the tert-butyl and phenyl groups. Solubility should increase as the pH rises above the molecule's pKa (predicted to be ~10.2).[5]

-

Organic Solvent Solubility: High solubility is anticipated in a range of organic solvents, particularly non-polar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, acetonitrile) that can accommodate its hydrophobic regions. Alcohols like ethanol should also be effective solvents.

-

Stability: Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The aromatic ring can undergo electrophilic substitution, though the bulky substituents may provide some steric hindrance. Hydrolysis is not expected to be a significant degradation pathway.[6]

A Rigorous Framework for Solubility Determination

To empirically determine the solubility profile, a standardized methodology is crucial. The shake-flask method, as outlined in OECD Test Guideline 105, is a globally recognized gold standard for its simplicity and reliability.[7][8][9]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method (OECD TG 105)

This protocol is designed to measure the saturation concentration of this compound in a given solvent at a controlled temperature.

1. Preparation:

- Prepare a series of test solvents (e.g., purified water, pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, ethanol, acetonitrile, dimethyl sulfoxide).

- Synthesize or procure a well-characterized, high-purity sample of this compound.

- Establish a validated analytical method (e.g., HPLC-UV, as detailed in Section 5) for quantification.

2. Equilibration:

- Add an excess amount of solid this compound to a known volume of each test solvent in a sealed, inert flask. The excess solid is critical to ensure saturation is reached.

- Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

- Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration.[9]

3. Sample Processing:

- After equilibration, cease agitation and allow the flasks to stand undisturbed at the test temperature for at least 24 hours to permit the settling of undissolved solids.

- Carefully withdraw an aliquot of the supernatant.

- Immediately filter the aliquot through a solvent-compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, high-speed centrifugation can be used for phase separation.[7]

4. Quantification:

- Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

- Analyze the diluted sample using the validated HPLC-UV method.

- Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualization of Solubility Workflow

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] |

| pH 4.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| pH 9.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Stability Assessment and Forced Degradation

Stability testing provides critical information on how a compound's quality varies over time under the influence of environmental factors.[1] Forced degradation studies are an essential component, deliberately stressing the compound to identify likely degradation products and establish a "stability-indicating" analytical method. These protocols are based on the principles outlined in the ICH Q1A(R2) guideline.[10][11]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound by exposing it to harsh conditions and monitoring for degradation.

1. Stock Solution Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (run in parallel):

- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature, monitoring frequently as base-catalyzed phenol degradation can be rapid.

- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

- Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60°C) for 7 days.

- Photostability: Expose the stock solution to a calibrated light source providing both UV and visible output, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil and stored under the same conditions.

- Control: Keep an unstressed sample of the stock solution refrigerated and protected from light.

3. Sample Analysis:

- At designated time points, withdraw an aliquot from each stress condition.

- If necessary, neutralize the acidic and basic samples before dilution.

- Dilute all samples to the same target concentration and analyze using the stability-indicating HPLC method (Section 5).

- Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Visualization of Stability Workflow

Data Presentation: Stability Profile

| Stress Condition | Duration | Parent Compound Remaining (%) | Observations (e.g., No. of Degradants) |

| 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH, RT | 8 h | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] |

| Thermal, 60°C | 7 days | [Experimental Data] | [Experimental Data] |

| Photolytic | [ICH Dose] | [Experimental Data] | [Experimental Data] |

Analytical Methodology: Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in both solubility and stability samples. A reversed-phase method is typically suitable for phenolic compounds.[12][13][14]

Protocol: Representative HPLC-UV Method

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Phosphoric acid in Water.

- Mobile Phase B: Acetonitrile.

- Gradient Elution: A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, return to 30% B. This must be optimized to ensure separation from any degradants.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: Monitor at an absorbance maximum for the compound (e.g., ~275 nm), determined by scanning with the DAD.

- Injection Volume: 10 µL.

2. Method Validation (Self-Validating System):

- Specificity: Demonstrate that the method can resolve the parent peak from peaks of degradants, impurities, and solvent blanks. The forced degradation samples are used for this purpose. Peak purity analysis using a DAD is essential.

- Linearity: Prepare a series of standard solutions of this compound at five different concentrations. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

- Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate to determine the method's accuracy (closeness to the true value) and precision (repeatability).

- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.

Conclusion

While specific, published solubility and stability data for this compound are limited, a comprehensive characterization is achievable through the application of fundamental physicochemical principles and established analytical methodologies. By understanding the influence of its constituent functional groups, researchers can predict its general behavior and design targeted experiments. The detailed protocols provided in this guide for solubility determination via the shake-flask method, stability assessment through forced degradation, and quantification using a validated HPLC-UV method, offer a complete and robust framework. Adherence to these scientifically sound and field-proven workflows will enable researchers and drug development professionals to generate the high-quality, reliable data necessary for informed decision-making in formulation, manufacturing, and regulatory compliance.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

- LSC Group®. (n.d.). ICH Stability Guidelines.

- Nanotechnology Industries Association. (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. [Link]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

- ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

- Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of the American Chemical Society, 123(19), 4625–4626. [Link]

- SciELO. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. [Link]

- Filo. (2025). Question 53 presents four different substituted phenol compounds. [Link]

- ICH. (n.d.). Quality Guidelines.

- Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

- University of Calgary. (n.d.). Chapter 24: Phenols.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

- Scymaris. (n.d.). Water Solubility.

- National Institutes of Health. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- ACS Publications. (2007). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]

- ResearchGate. (2025). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

- Pharmaacademias. (2023). Effect of Substituents on the Acidity of Phenols. [Link]

- Khan Academy. (2024). Acidic strength of substituted phenols. YouTube. [Link]

- PubMed. (1998).

- Australian Industrial Chemicals Introduction Scheme. (2022).

- Cheméo. (n.d.). 4-tert-butyl-2-sec-butylphenol - Chemical & Physical Properties.

- National Institutes of Health. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

- Wikipedia. (n.d.). 4-tert-Butylphenol.

- Research Information Systems. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. [Link]

- The Journal of the Serbian Chemical Society. (n.d.).

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 4. pharmaacademias.com [pharmaacademias.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Multifaceted Potential of 4-tert-Butyl-2-phenylphenol in Advanced Polymer Chemistry

An In-depth Technical Guide for Researchers and Scientists

This guide explores the significant, yet largely untapped, potential of 4-tert-Butyl-2-phenylphenol in the field of polymer chemistry. While specific literature on this exact molecule is emergent, its distinct structural characteristics—a monofunctional hydroxyl group sterically hindered by adjacent phenyl and para-tert-butyl groups—allow for a robust, deductive analysis of its applications. By examining the well-established roles of analogous hindered phenols, we can construct a comprehensive framework for its use as a precise molecular weight regulator, a potent antioxidant, and a novel monomer for high-performance polymers. This document serves as a technical resource for scientists engaged in polymer synthesis, stabilization, and the development of novel materials.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound whose structure is foundational to its function in polymer systems. The molecule features a phenolic hydroxyl (-OH) group, which is its primary reactive site. This group is sterically shielded by a bulky phenyl group at the ortho position and a tert-butyl group at the para position. This specific arrangement dictates its reactivity and establishes its utility in polymer applications.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O | PubChem[1] |

| Monoisotopic Mass | 226.13577 Da | PubChem[1] |

| Appearance | White to off-white crystalline solid (Expected) | Analogous Compounds[2][3] |

| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane, ether); Insoluble in water (Expected) | Analogous Compounds[2] |

| Reactivity | Monofunctional phenolic hydroxyl group | Structural Analysis |

Application I: Precision Molecular Weight Control (Chain Termination)

In condensation polymerization, achieving a target molecular weight and a narrow polydispersity index (PDI) is critical for defining the final material's mechanical and thermal properties. Due to its single reactive hydroxyl group, this compound is an ideal candidate to function as a chain terminator or end-capper , particularly in the synthesis of polycarbonates and polyesters.[3][4]

Causality and Mechanism of Action:

During polymerization (e.g., the reaction of Bisphenol A with phosgene to form polycarbonate), long polymer chains grow by reacting at both ends. The introduction of a monofunctional phenol like this compound caps the growing chain.[3] Once it reacts with a polymer end-group (e.g., a chloroformate), that end of the chain becomes inert, preventing further propagation. The final molecular weight of the polymer is, therefore, inversely proportional to the concentration of the chain terminator added to the reaction system.[4] The bulky phenyl and tert-butyl groups also provide the capped chain-end with high thermal stability.

Diagram 2: Mechanism of Chain Termination in Polycarbonate Synthesis

Workflow showing this compound terminating a growing polymer chain.

Experimental Protocol: Lab-Scale Interfacial Polymerization of Polycarbonate

This protocol describes a self-validating system for synthesizing polycarbonate with controlled molecular weight using this compound as the chain terminator.

-

Preparation of Aqueous Phase:

-

In a baffled reactor equipped with a high-shear mechanical stirrer, dissolve 1.0 mol of Bisphenol A in 1 L of deionized water containing 2.2 mol of sodium hydroxide.

-

Add the calculated amount of this compound (e.g., 0.02 mol for a target molecular weight) to this aqueous solution. The terminator will dissolve as its sodium salt.

-

Add 0.01 mol of a phase transfer catalyst (e.g., triethylamine).

-

-

Preparation of Organic Phase:

-

In a separate vessel, prepare a solution of 1.1 mol of phosgene in 1 L of a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

-

Interfacial Polymerization:

-

Begin vigorous stirring of the aqueous phase to create a large interfacial area.

-

Slowly add the organic phosgene solution to the reactor over 30-60 minutes. Maintain the reaction temperature at 20-30°C using a cooling bath.

-

The polymerization occurs at the interface between the aqueous and organic layers.[5] The pH of the aqueous phase should be maintained between 10 and 12.

-

-

Work-up and Product Isolation:

-

After the addition is complete, continue stirring for another 30 minutes.

-

Stop stirring and allow the phases to separate. Remove the aqueous layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (1N HCl) and then several times with deionized water until the washings are neutral.

-

Precipitate the polycarbonate product by slowly adding the organic solution to a large volume of a non-solvent (e.g., methanol) with stirring.

-

Filter the white, fibrous polycarbonate, wash with methanol, and dry in a vacuum oven at 80-100°C to a constant weight.

-

-

Validation:

-

Characterize the molecular weight (Mn, Mw) and PDI of the resulting polymer using Gel Permeation Chromatography (GPC). By running several experiments with varying initial concentrations of this compound, a calibration curve can be generated to validate its efficacy in controlling molecular weight.

-

| Mole % of Chain Terminator (relative to Bisphenol A) | Expected Number Average Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) |

| 1.0% | ~35,000 | < 2.5 |

| 2.0% | ~25,000 | < 2.5 |

| 4.0% | ~15,000 | < 2.5 |

| Table 1: Expected effect of this compound concentration on polycarbonate molecular weight, based on analogous data for p-tert-butylphenol.[4] |

Application II: Enhancing Polymer Longevity (Antioxidant)

Polymers are susceptible to degradation from thermal and oxidative stress during processing and end-use, leading to discoloration, embrittlement, and loss of mechanical properties.[6] this compound, as a sterically hindered phenol, is predicted to be a highly effective primary antioxidant .

Causality and Mechanism of Action:

The thermo-oxidative degradation of polymers is a free-radical chain reaction.[6] Hindered phenols interrupt this cycle by acting as radical scavengers.[7][8]

-

Initiation: Heat or UV light generates initial polymer alkyl radicals (P•).

-

Propagation: The alkyl radical reacts with oxygen to form a highly reactive polymer peroxy radical (POO•). This radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), propagating the degradation.

-

Intervention: The hindered phenol (ArOH) donates its phenolic hydrogen to the peroxy radical (POO•), neutralizing it into a stable hydroperoxide (POOH).[9]

-

Termination: This process forms a phenoxy radical (ArO•). Due to the steric hindrance from the bulky ortho-phenyl and para-tert-butyl groups, this phenoxy radical is highly resonance-stabilized and unreactive.[7] It is unable to abstract a hydrogen from the polymer and instead terminates the reaction by combining with another radical.[6]

For comprehensive protection, hindered phenols are often used in synergy with secondary antioxidants (e.g., phosphites), which decompose the hydroperoxides (POOH) into non-radical products.[8]

Diagram 3: Antioxidant Mechanism of a Hindered Phenol

The free-radical scavenging cycle of a hindered phenolic antioxidant.

Application III: Monomer for High-Performance Polymers

Substituted phenols can serve as monomers for producing specialty polymers with enhanced thermal and mechanical properties. Through oxidative coupling polymerization , this compound has the potential to form novel poly(phenylene oxide) (PPO)-type polymers.[10]

Causality and Synthetic Rationale:

The classic synthesis of PPO involves the copper-catalyzed oxidative coupling of 2,6-dimethylphenol.[11][12] The polymerization proceeds through the formation of phenoxy radicals, which couple at the ortho and para positions. In this compound, the para-position is blocked by the tert-butyl group and one ortho-position is blocked by the phenyl group. This leaves the second ortho-position (C6) and the phenolic oxygen as potential sites for coupling.

Polymerization would likely proceed via C-O coupling, leading to a PPO-like chain. The presence of the bulky phenyl and tert-butyl groups directly on the polymer backbone would severely restrict chain mobility. This is expected to result in a polymer with:

-

An exceptionally high glass transition temperature (Tg).

-

Excellent thermal stability.

-

High rigidity and mechanical strength.

-

Potentially low dielectric properties, making it suitable for electronics applications.

Sources

- 1. PubChemLite - this compound (C16H18O) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents [patents.google.com]

- 6. vurup.sk [vurup.sk]

- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 8. partinchem.com [partinchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarhub.vn [scholarhub.vn]

A Technical Guide to the Safe Handling of 4-tert-Butyl-2-phenylphenol for Laboratory Professionals

Introduction: A Precautionary Approach to a Novel Compound

4-tert-Butyl-2-phenylphenol (CAS No. 577-92-4) is a substituted phenolic compound with applications in specialized chemical synthesis. As with many novel or less-common reagents, comprehensive toxicological and safety data are not fully established. This guide is therefore constructed on a foundation of scientific prudence, integrating the available data for this compound with a critical analysis of its primary structural analogues: 2-phenylphenol (CAS No. 90-43-7) and 4-tert-butylphenol (CAS No. 98-54-4). The presence of the phenyl group at the ortho position and the tert-butyl group at the para position suggests that the toxicological profile will be influenced by both moieties. This document provides researchers, scientists, and drug development professionals with a framework for conducting a thorough risk assessment and implementing robust safety protocols when handling this compound.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.

| Property | Value | Source(s) |

| CAS Number | 577-92-4 | [1] |

| Molecular Formula | C₁₆H₁₈O | [2] |

| Molecular Weight | 226.31 g/mol | [2] |

| Synonyms | [1,1'-Biphenyl]-2-ol, 5-(1,1-dimethylethyl)- | [1] |

| Appearance | Data not available; likely a solid based on related phenols. | N/A |

| Solubility | Insoluble in water (predicted for analogues). | [3] |

Section 2: Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with specific, significant hazards. The hazard profile is augmented with data from its structural analogues to provide a more complete, albeit precautionary, assessment.

GHS Hazard Classification:

-

Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1]

-

Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 (H400): Very toxic to aquatic life.[1]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 (H410): Very toxic to aquatic life with long lasting effects.[1][4]

Inferred Hazards from Structural Analogues:

-

Skin Irritation (Category 2, H315): Both 2-phenylphenol and 4-tert-butylphenol are known skin irritants.[2][5]

-

Serious Eye Damage (Category 1, H318): Both analogues pose a risk of serious eye damage.[2][5]

-

Respiratory Irritation (STOT SE 3, H335): Both analogues may cause respiratory irritation.[5][6]

-

Suspected Reproductive Toxicity (Category 2, H361f): 4-tert-butylphenol is suspected of damaging fertility.[2][7]

| Hazard Pictogram | GHS Code | Hazard Statement | Inferred From |

| GHS07 | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H335: May cause respiratory irritation. | AnaloguesPrimary Compound Analogues | |

| GHS05 | H318: Causes serious eye damage. | Analogues | |

| GHS08 | H361f: Suspected of damaging fertility. | Analogues | |

| GHS09 | H410: Very toxic to aquatic life with long lasting effects. | Primary Compound |

Section 3: Toxicological Profile: A Synthesis of Knowns and Inferences

A deep understanding of a compound's interaction with biological systems is paramount. Due to limited specific data, the following profile is a synthesis based on the known hazards of the parent compound and its structural relatives.

Acute Effects:

-

Skin: Direct contact may cause moderate to severe irritation, redness, and pain.[2] Critically, the compound is classified as a skin sensitizer, meaning initial exposures may prime the immune system, leading to a significant allergic reaction upon subsequent contact.[1]

-

Eyes: Phenolic compounds are frequently corrosive to eye tissue. Based on analogue data, this compound is expected to cause serious, potentially irreversible eye damage.[2][7]

-

Inhalation: If aerosolized as a dust, it may cause irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and sore throat.[8]

Chronic and Systemic Effects:

-

Dermal Absorption: Phenols as a class can be absorbed through the skin, leading to systemic effects.[9][10] Chronic exposure may lead to dermatitis.[8]

-

Reproductive Toxicity: The presence of the 4-tert-butylphenol moiety is a significant concern, as this analogue is suspected of damaging fertility.[7] This necessitates stringent controls to prevent exposure, particularly for personnel of reproductive age.

-

Endocrine Disruption: Some alkylphenols are known or suspected endocrine disruptors.[11] While specific data for this compound is lacking, its structural similarity to other endocrine-active phenols warrants a high degree of caution.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies 2-phenylphenol in Group 3 ("not classifiable as to its carcinogenicity to humans").[1] However, the World Health Organization notes that under certain conditions, it has been shown to be carcinogenic in male rats and mice, though this is considered a species and sex-specific threshold phenomenon unlikely to pose a risk to humans.[1]

Section 4: Risk Management and the Hierarchy of Controls

Effective safety management prioritizes the elimination or substitution of hazards. Where this is not feasible, a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE) must be employed. This "Hierarchy of Controls" provides a systematic approach to minimizing risk.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Section 5: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is non-negotiable. The following procedures are designed as a self-validating system to ensure user safety.

Engineering Controls: The First Line of Defense

The primary objective is to prevent the chemical from entering the operator's breathing zone or coming into contact with their skin and eyes.

-

Ventilation: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[12] The fume hood sash should be kept as low as possible.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and verified to be operational before work begins.[12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the compound and the task being performed.

-

Hand Protection: Due to the risk of skin irritation, sensitization, and dermal absorption, robust glove selection is critical. Double-gloving is recommended.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing (e.g., during transfer of solutions or cleanup of spills), a full-face shield must be worn in addition to goggles.[13]

-

Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher potential for splashing, a chemically resistant apron should be worn over the lab coat.[13]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[14]

Experimental Protocol: Handling Solid this compound

This protocol outlines the step-by-step process for safely weighing and preparing a solution of the solid compound.

-

Preparation: a. Don all required PPE as specified in Section 5.2. b. Verify the chemical fume hood is operational. c. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood. d. Place an absorbent, plastic-backed liner on the work surface of the fume hood.

-

Weighing: a. Carefully open the reagent container inside the fume hood. b. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. c. Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization. d. Securely close the main reagent container.

-

Solubilization: a. Transfer the weighed solid into the desired reaction vessel or beaker. b. Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing. c. Stir the mixture as required to dissolve the solid.

-

Cleanup: a. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. b. Dispose of the weigh boat and liner as solid hazardous waste. c. Wipe down the work surface of the fume hood. d. Remove PPE in the correct order (outer gloves, apron, face shield, goggles, lab coat, inner gloves) and wash hands thoroughly.

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

Caption: Immediate actions required following personnel exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Remove all contaminated clothing while flushing. Seek medical attention, even if no irritation is immediately apparent.[3]

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[15] Do not interrupt flushing. Remove contact lenses if it can be done safely.[15] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical assistance.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Cleanup Protocol (Small Spill < 5g)

-

Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

-

Assess & Don PPE: Ensure you are wearing the appropriate PPE as described in Section 5.2, including respiratory protection if the spill has generated dust.

-

Contain: If the spilled material is a solid, you can prevent further spread. Do NOT dry sweep.

-

Clean: Gently dampen the solid spill material with alcohol to prevent dusting.[3] Carefully sweep or scoop the dampened material into a designated hazardous waste container.[2] Use absorbent paper dampened with alcohol to wipe up any remaining residue.[3]

-

Decontaminate: Wash the spill area with alcohol, followed by a thorough wash with soap and water.[3]

-

Dispose: Seal the container with the spill debris and label it as hazardous waste. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.

For larger spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Section 7: Environmental Hazards and Disposal

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] This necessitates stringent procedures to prevent its release into the environment.

-

Environmental Release: Do not allow the material or its solutions to enter drains, sewers, or waterways.[2]

-

Waste Disposal: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[16]

-

Collect waste in clearly labeled, sealed, and appropriate containers.[16]

-

Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][16]

-

References

- CPAChem. (2022, September 15). Safety data sheet: 4-tert-Butylphenol.

- (2020, June 18). Safety data sheet: 4-tert-butylphenol. Retrieved from a source providing this specific SDS.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: {[2-(4-Tert-butylphenoxy)phenyl]methyl}(methyl)amine. Retrieved from a source providing this specific SDS.

- Fisher Scientific. (n.d.). Safety Data Sheet: p-tert-Butyl phenol. Retrieved from a source providing this specific SDS.

- (n.d.). Toxicological data and environmental behavior of 4-tert-butylphenol.

- University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet.